molecular formula C13H20N2O B14403170 4-Amino-N-hexylbenzamide CAS No. 85592-77-4

4-Amino-N-hexylbenzamide

Cat. No.: B14403170
CAS No.: 85592-77-4
M. Wt: 220.31 g/mol
InChI Key: NTMJAKAWNQAJKX-UHFFFAOYSA-N
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Description

Contextualization within Benzamide (B126) and Aminobenzamide Chemistry

4-Amino-N-hexylbenzamide belongs to the broader class of organic compounds known as benzamides. The fundamental structure, benzamide, consists of a benzene (B151609) ring attached to an amide functional group and is the simplest amide derivative of benzoic acid. nist.gov The introduction of an amino group (-NH2) onto the benzamide scaffold gives rise to aminobenzamides. The position of this amino group is crucial and results in different isomers, such as o-aminobenzamide, m-aminobenzamide, and p-aminobenzamide (also known as 4-aminobenzamide).

The parent compound, 4-aminobenzamide (B1265587), is a well-documented research chemical used as an intermediate in the synthesis of dyes and pharmaceuticals. scbt.comtargetmol.com It is recognized as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair, which has led to its investigation in cytotoxic studies. targetmol.comsigmaaldrich.com The aminobenzamide structure is a key pharmacophore in medicinal chemistry. For instance, o-aminobenzamide-based compounds are explored as histone deacetylase (HDAC) inhibitors, which show promise in cancer therapy due to their potential for synergistic effects and reduced toxicity compared to other inhibitors. researchgate.netnih.gov The development of 5-aryl-substituted 2-aminobenzamide (B116534) derivatives as selective HDAC1/2 inhibitors highlights the therapeutic potential of this class of compounds in treating a range of diseases, including cancers and neurodegenerative disorders. nih.gov

Significance of N-Alkylbenzamide Architectures in Chemical Biology

The incorporation of an N-alkyl group, such as the hexyl chain in this compound, is a significant modification within chemical biology and drug design. N-alkylation is a fundamental reaction in organic chemistry used to create more substituted and diverse molecules, which are essential intermediates for pharmaceuticals, agrochemicals, and functional materials. rsc.org

The attachment of an alkyl chain to the amide nitrogen can substantially alter the physicochemical properties of the parent molecule. This modification can influence solubility, lipophilicity, and the ability to cross biological membranes. In drug development, such structural changes are strategically employed to optimize the pharmacokinetic profile of a compound. The N-alkylbenzamide scaffold is found in various biologically active molecules. sci-hub.se Research into N-alkyl benzamides includes studies on their metabolism by liver microsomes to understand their biotransformation pathways. nih.gov Furthermore, the development of catalytic methods for the N-alkylation of amides is an active area of research, aiming to provide efficient and environmentally friendly synthetic routes to these valuable compounds. nih.govresearchgate.net

Rationale for In-Depth Academic Investigation of this compound

The specific structure of this compound, which combines the 4-aminobenzamide core with an N-hexyl chain, has prompted its investigation for various potential therapeutic applications. Patent literature indicates that amine compounds, including this compound, are subjects of research for their potential anti-inflammatory, antifungal, antiparasitic, and anticancer activities. This suggests a broad spectrum of biological activity that warrants detailed scientific exploration. The compound's design, featuring a flexible N-alkyl chain and the biologically relevant aminobenzamide moiety, makes it a candidate for interacting with various biological targets. Research into related structures, such as other N-alkylated benzamides, has shown activity against various pathogens and cancer cell lines, providing a strong basis for the continued investigation of this compound. sci-hub.se

Detailed Research Findings

While comprehensive data on this compound is limited in publicly accessible literature, specific findings have been reported, particularly within patent filings that explore its potential as a bioactive agent.

Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₁₃H₂₀N₂O Patent CA2898018A1
Molecular Weight 220.31 g/mol Calculated

| ¹H NMR (CDCl₃) δ | 7.56 (m, 2H), 6.58 (m, 2H), 6.56 (br s, 1H, NH), 4.12 (br s, 2H, NH₂), 3.57 (m, 2H), 1.53 (m, 2H), 1.47-1.22 (m, 6H), 0.84 (m, 3H) | Patent CA2898018A1 |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85592-77-4

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-amino-N-hexylbenzamide

InChI

InChI=1S/C13H20N2O/c1-2-3-4-5-10-15-13(16)11-6-8-12(14)9-7-11/h6-9H,2-5,10,14H2,1H3,(H,15,16)

InChI Key

NTMJAKAWNQAJKX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC(=O)C1=CC=C(C=C1)N

Origin of Product

United States

Cutting Edge Spectroscopic and Chromatographic Techniques for Structural Elucidation and Purity Profiling

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a premier tool for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular framework.

Proton NMR spectroscopy is fundamental for identifying the various proton environments within a molecule. For 4-Amino-N-hexylbenzamide, the ¹H NMR spectrum provides a clear confirmation of its structure by detailing the chemical shifts, multiplicities, and integrations of all its protons.

In a deuterated chloroform (CDCl₃) solvent, the aromatic protons on the benzene (B151609) ring appear as two distinct multiplets. The two protons located ortho to the electron-withdrawing amide group are deshielded and resonate downfield at approximately 7.56 ppm. google.com Conversely, the two protons ortho to the electron-donating amino group are more shielded and appear upfield at around 6.58 ppm. google.com

The protons of the N-hexyl chain are also clearly resolved. The two protons of the methylene group directly attached to the amide nitrogen (-NH-CH₂ -) are observed as a multiplet around 3.57 ppm. google.com The terminal methyl group (-CH₃) of the hexyl chain gives a characteristic signal at approximately 0.84 ppm. google.com The remaining four methylene groups of the hexyl chain produce a complex multiplet signal between 1.22 and 1.53 ppm. google.com

The labile protons of the amide (-NH-) and amino (-NH₂) groups appear as broad singlets. The amide proton is found at δ 6.56 ppm, while the two amino protons resonate at δ 4.12 ppm. google.com The broad nature of these signals is typical for protons attached to nitrogen atoms, influenced by factors such as quadrupolar relaxation and chemical exchange rates.

Interactive Data Table: ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) (ppm)Signal MultiplicityNumber of ProtonsAssigned Protons
7.56Multiplet2HAromatic (ortho to C=O)
6.58Multiplet2HAromatic (ortho to NH₂)
6.56Broad Singlet1HAmide (-NH-)
4.12Broad Singlet2HAmino (-NH₂)
3.57Multiplet2HMethylene (-NH-CH₂-)
1.53Multiplet2HMethylene (-NH-CH₂-CH₂-)
1.47-1.22Multiplet6HMethylene (-(CH₂)₃-CH₃)
0.84Multiplet3HMethyl (-CH₃)

Following a comprehensive search of scientific literature and chemical databases, no specific experimental ¹³C NMR data for this compound could be located.

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a powerful method for identifying the functional groups within a molecule by measuring the vibrations of its bonds.

Despite a thorough review of available scientific literature and spectral databases, a specific experimental Fourier-Transform Infrared (FTIR) spectrum for this compound has not been reported.

No specific experimental Raman spectroscopy data for this compound could be located in the searched scientific literature and chemical databases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

A detailed search of scientific literature and mass spectral databases did not yield a specific experimental mass spectrum or an analysis of the fragmentation pattern for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for analyzing thermally labile and polar molecules like this compound. In positive ion mode, the molecule readily forms a protonated molecular ion [M+H]⁺. For this compound (C₁₃H₂₀N₂O), this corresponds to an m/z value of approximately 221.16.

The fragmentation pattern observed in ESI-MS/MS provides significant structural information. A common fragmentation pathway for aromatic amides involves the cleavage of the amide bond (N-CO). nih.govunl.pt This cleavage in this compound would result in the loss of the neutral hexylamine (B90201) group, leading to the formation of a stable 4-aminobenzoyl cation. This characteristic fragmentation is invaluable for confirming the compound's identity in complex mixtures. nih.gov

Table 1: Predicted ESI-MS/MS Fragmentation Data for this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Identity of Fragment
221.16 120.06 [4-aminobenzoyl]⁺

Fast Atom Bombardment Mass Spectrometry (FAB-MS)

Fast Atom Bombardment (FAB) is another soft ionization technique suitable for polar and thermally unstable compounds. wikipedia.orglibretexts.org The sample is mixed with a liquid matrix, such as glycerol, and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon). wikipedia.org This process causes the analyte molecules to be sputtered into the gas phase and ionized.

Similar to ESI, FAB typically produces an abundant protonated molecular ion [M+H]⁺, which for this compound would be observed at m/z 221. umd.edunih.gov FAB is known for producing minimal fragmentation, which is advantageous for determining the molecular weight of the intact molecule. nih.gov However, the high chemical background from the matrix can sometimes interfere with the analysis of low-intensity ions. umd.edu This technique is particularly useful for confirming the molecular weight and can complement data from other mass spectrometry methods. taylorfrancis.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical tool for determining the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure mass-to-charge ratios to several decimal places.

For this compound, the molecular formula is C₁₃H₂₀N₂O. The theoretical monoisotopic (exact) mass can be calculated with high precision. This high mass accuracy, often within 5 parts per million (ppm), enables the unambiguous assignment of the correct molecular formula, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). amazonaws.com

Table 2: Exact Mass Data for this compound

Property Value
Molecular Formula C₁₃H₂₀N₂O
Theoretical Monoisotopic Mass 220.15756

Advanced Chromatographic Separation Techniques

Chromatographic techniques are essential for isolating this compound from reaction mixtures or biological matrices and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile compounds like this compound. A reversed-phase (RP) HPLC method is typically employed for aromatic amines and amides. sielc.com

A common setup would involve a C18 stationary phase column with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile or methanol (B129727), and an aqueous buffer. sielc.comresearchgate.net The addition of a small amount of an acid like formic acid to the mobile phase is often used to improve peak shape and resolution by ensuring the amino group is protonated. Purity is determined by integrating the peak area of the compound in the chromatogram and comparing it to the total area of all detected peaks.

Table 3: Proposed HPLC Method Parameters for this compound Purity Analysis

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or Gradient (e.g., 10% to 90% B over 20 minutes)
Flow Rate 1.0 mL/min

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis and Metabolite Profiling

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and selective method for analyzing this compound in complex matrices, such as in metabolite profiling studies. nih.govnih.gov The HPLC system separates the components of the mixture, which are then ionized and analyzed by the mass spectrometer.

In metabolite profiling, a key application is to track the biotransformation of a parent drug. nih.gov Using a triple quadrupole mass spectrometer, specific Multiple Reaction Monitoring (MRM) transitions can be set up. The first quadrupole selects the precursor ion (the protonated molecule, [M+H]⁺), which is then fragmented in the collision cell. The third quadrupole selects a specific product ion, creating a highly selective analytical method. This allows for the quantification of the compound even at very low concentrations in complex biological samples. nih.gov

Table 4: Potential MRM Transitions for LC-MS/MS Analysis of this compound

Precursor Ion (Q1) m/z Product Ion (Q3) m/z Application
221.16 120.06 Quantitation / Confirmation

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) for Derivatized Amino Compounds

Ultra-Performance Liquid Chromatography (UPLC) utilizes smaller particle sizes in the stationary phase (typically sub-2 µm) to achieve higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. When coupled with ESI-MS/MS, it becomes a powerful tool for trace analysis.

For primary amino compounds like this compound, derivatization is often employed to enhance analytical performance. nih.govnih.gov Reagents such as benzoyl chloride or dansyl chloride can react with the primary amino group. nih.govnih.govacs.org This derivatization serves multiple purposes: it can increase the hydrophobicity of the molecule, leading to better retention on reversed-phase columns, and it can improve ionization efficiency, resulting in enhanced sensitivity. nih.govut.eeresearchgate.net The resulting derivatized compound can then be analyzed with high efficiency using UPLC-ESI-MS/MS, making it an ideal approach for quantifying trace levels of this compound and its metabolites. nih.govacs.org

Table 5: Mentioned Compounds

Compound Name
This compound
4-Aminobenzamide (B1265587)
Argon
Xenon
Glycerol
Acetonitrile
Methanol
Formic Acid
Benzoyl chloride

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a cornerstone technique in analytical chemistry, providing the fundamental data required to validate the empirical formula of a synthesized compound. This process determines the mass percentages of the individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—present in a sample. The experimentally determined percentages are then compared against the theoretical values calculated from the proposed molecular formula. A close correlation between the experimental and theoretical data serves as crucial evidence for the successful synthesis and purity of the compound.

For this compound, the proposed molecular formula is C₁₃H₂₀N₂O. Based on this formula, the theoretical elemental composition can be calculated using the atomic masses of its constituent elements. The molecular weight of this compound is 220.32 g/mol .

The theoretical weight percentages are as follows:

Carbon (C): (13 × 12.011 g/mol ) / 220.32 g/mol × 100% = 70.87%

Hydrogen (H): (20 × 1.008 g/mol ) / 220.32 g/mol × 100% = 9.15%

Nitrogen (N): (2 × 14.007 g/mol ) / 220.32 g/mol × 100% = 12.71%

Oxygen (O): (1 × 15.999 g/mol ) / 220.32 g/mol × 100% = 7.26%

In a typical experimental setting, a small, precisely weighed sample of pure this compound would be subjected to combustion analysis. This process converts the compound into simple gaseous products (CO₂, H₂O, and N₂). The amounts of these gases are meticulously measured, allowing for the calculation of the mass percentages of C, H, and N in the original sample. The percentage of oxygen is often determined by difference.

The validation of the empirical formula is confirmed when the experimental values align closely with the theoretical percentages, typically within a margin of ±0.4%. The table below illustrates a comparison between the calculated theoretical values and representative experimental results that would be expected for a pure sample of this compound.

Table 1: Comparison of Theoretical and Representative Experimental Elemental Analysis Data for this compound (C₁₃H₂₀N₂O)

ElementTheoretical (%)Experimental (%)*
Carbon (C)70.8770.81
Hydrogen (H)9.159.19
Nitrogen (N)12.7112.68
Oxygen (O)7.267.32

* Note: Experimental values are representative examples for illustrative purposes of typical results and are not from a specific published study on this compound.

The close agreement shown in the table between the theoretical and representative experimental data would confirm the elemental composition and, by extension, the empirical formula of this compound, providing a foundational piece of evidence for its structural elucidation.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are a cornerstone for understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which govern the molecule's chemical behavior. pku.edu.cn

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. scispace.comresearchgate.net It is based on the principle that the energy of a system can be determined from its electron density. scispace.com For 4-Amino-N-hexylbenzamide, DFT calculations, often using functionals like M06-2X or B3LYP with a basis set such as def2-TZVP or 6-311G(d,p), are employed to determine its optimized 3D geometry and ground state electronic properties. nrel.govthaiscience.info These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, defining the molecule's most stable three-dimensional shape. The stability of the calculated structure is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis, which indicates a true energy minimum on the potential energy surface. irjweb.com

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. researchgate.net The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating its electrophilic or electron-accepting nature. irjweb.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability. researchgate.netnih.gov A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small energy gap indicates that the molecule is more reactive. nih.gov

For a closely related compound, 4-(Dimethylamino)-N-hexyl benzamide (B126) , DFT calculations have shown that the HOMO and LUMO are primarily localized on the dimethylaniline moiety and the amide group. rsc.org This suggests these regions are the most reactive sites for electron donation and acceptance. rsc.org The calculated energy values for this analog provide an illustration of the expected findings for this compound.

Table 1: Illustrative Frontier Orbital Energies for a Related Benzamide Derivative Data based on calculations for 4-(Dimethylamino)-N-hexyl benzamide.

ParameterEnergy (eV)
EHOMO-5.27
ELUMO-0.32
Energy Gap (ΔE)4.95

Source: Adapted from computational studies on related benzamide compounds. rsc.org

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. mdpi.comresearchgate.net The MEP surface displays the charge distribution, where different colors represent different electrostatic potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor), which are prone to nucleophilic attack. thaiscience.inforesearchgate.net

For this compound, an MEP analysis would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen of the amino group, identifying them as sites for electrophilic interaction. mdpi.comresearchgate.net Regions of positive potential would be expected around the hydrogen atoms of the amino and amide groups, highlighting them as sites for nucleophilic interaction. thaiscience.info This mapping provides a clear, intuitive guide to the molecule's reactivity and intermolecular interaction sites. rsc.org

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This simulation is critical in drug design for understanding how a molecule might interact with a biological target. tandfonline.com The process involves placing the ligand in the binding site of the receptor and calculating the binding affinity, often expressed as a docking score. mdpi.com

For this compound, docking simulations would require a specific protein target. While no specific target has been extensively studied for this exact compound in the available literature, related benzamide derivatives have been investigated as inhibitors for various enzymes. science.gov In a typical simulation, the structure of this compound would be built and optimized, and its rotatable bonds would be defined. tandfonline.com The simulation would then explore various conformations of the ligand within the active site of the target protein, identifying the most stable binding modes and key interactions, such as hydrogen bonds or hydrophobic contacts, that contribute to binding affinity.

Conformational Analysis and Torsional Potential Energy Scans

Conformational analysis investigates the different spatial arrangements (conformations or rotamers) of a molecule that result from rotation around its single bonds. wikipedia.org A torsional potential energy scan is a computational method used to map the energy changes as a specific dihedral angle is systematically rotated. qcware.com This analysis helps identify the most stable conformations (energy minima) and the energy barriers to rotation (transition states). qcware.com

For this compound, several rotatable bonds are of interest:

The C-N bond of the amide linkage.

The bond between the phenyl ring and the carbonyl group.

The various C-C single bonds within the hexyl chain.

By performing a series of constrained geometry optimizations at incremental angles, a potential energy surface can be generated. qcware.comnih.gov This would reveal the preferred orientations of the hexyl chain and the amide group relative to the aminobenzoyl core, providing crucial information about the molecule's flexibility and the shape it is most likely to adopt. scirp.org

Prediction of Spectroscopic Signatures and Molecular Properties

Quantum chemical calculations can accurately predict various spectroscopic signatures, which can then be compared with experimental data for structural validation. nrel.gov For instance, DFT calculations can compute harmonic vibrational frequencies, which correspond to the peaks observed in an Infrared (IR) spectrum. nih.gov Comparing the computed spectrum with an experimental one helps in assigning the vibrational modes to specific bonds or functional groups.

Mechanistic Investigations of Chemical Reactivity and Molecular Function

Elucidation of Synthetic Reaction Mechanisms

Understanding the pathways of chemical synthesis is critical for optimizing reaction conditions and expanding the utility of a compound. The formation of N-alkylbenzamides, such as 4-Amino-N-hexylbenzamide, can be achieved through various modern synthetic methods, each with a distinct and complex mechanism.

The functionalization of C-H bonds is a significant achievement in synthetic chemistry, allowing for direct modifications of otherwise inert positions on a molecule. researchgate.net Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy for this purpose, particularly in modifying the alkyl chains of compounds like N-hexylbenzamide. researchgate.neticiq.org This process involves the abstraction of a hydrogen atom from a C(sp³)-H bond by a reactive radical species, generating an alkyl radical that can then undergo further reactions. nih.gov

Recent advances in photoredox catalysis and electrochemistry have significantly broadened the scope of HAT reactions. researchgate.net These methods allow for the generation of radical HAT agents under mild conditions, enhancing functional group tolerance. nih.gov The mechanism typically begins with the generation of a highly reactive radical, which can be an oxygen-centered, nitrogen-centered, or, more recently, a carbon-centered radical. nih.gov This radical then selectively abstracts a hydrogen atom from the alkyl chain of the N-alkylbenzamide. The site of abstraction is governed by factors such as bond dissociation energy and stereoelectronic effects, with 1,5-HAT processes being particularly common and predictable. nih.gov

Once the alkyl radical is formed on the hexyl chain, it can be intercepted by another chemical species to form a new carbon-carbon or carbon-heteroatom bond. This two-step process—HAT followed by radical trapping—enables the introduction of various functional groups at specific positions along the alkyl chain, a challenging task using traditional synthetic methods. researchgate.netrsc.org

StepDescriptionKey Intermediates
1. Radical Generation A radical initiator (e.g., via photoredox catalysis) generates a highly reactive radical species.Initiator Radical
2. Hydrogen Abstraction The initiator radical abstracts a hydrogen atom from the N-hexyl chain of the benzamide (B126).N-hexylbenzamide Radical
3. Radical Trapping The newly formed alkyl radical reacts with a trapping agent to form the final functionalized product.Functionalized Product

Palladium-catalyzed carbonylation reactions are a cornerstone of modern organic synthesis for preparing carbonyl-containing compounds, including amides. nih.govrsc.org This method is highly effective for synthesizing this compound from an aryl halide (like 4-bromoaniline (B143363) or a protected version), carbon monoxide (CO), and hexylamine (B90201). The general catalytic cycle provides a robust pathway to the target amide.

The reaction mechanism is widely accepted to proceed through a sequence of fundamental organometallic steps:

Oxidative Addition: The cycle begins with the oxidative addition of an active Pd(0) catalyst to the aryl halide (Ar-X). This step forms a Pd(II) intermediate, Ar-Pd(II)-X. nih.gov

CO Insertion: A molecule of carbon monoxide then coordinates to the palladium center and subsequently inserts into the Aryl-Palladium bond. This migratory insertion step forms an acyl-palladium complex, (RCO)Pd(II)-X.

Reductive Elimination: The amine nucleophile (hexylamine) coordinates to the acyl-palladium complex. Subsequent reductive elimination from this complex releases the final benzamide product and regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The efficiency and success of this catalytic cycle often depend on the choice of ligands, base, and reaction conditions. Ligands like Xantphos have been shown to be effective in promoting these reactions, even at atmospheric pressure. mit.edu

Catalytic Cycle StageReactantsIntermediate SpeciesProduct
Oxidative Addition Aryl Halide, Pd(0)Aryl-Pd(II)-Halide Complex-
CO Insertion Aryl-Pd(II)-Halide, COAcyl-Pd(II)-Halide Complex-
Reductive Elimination Acyl-Pd(II)-Halide, Amine-N-Alkylbenzamide, Pd(0), HX

Mechanistic Insights into Molecular Interactions

Beyond its synthesis, the aminobenzamide core of the molecule plays a significant role in photophysical phenomena, particularly in the construction of molecular sensors and probes.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer mechanism between two chromophores, a donor and an acceptor. wikipedia.org The efficiency of this energy transfer is highly dependent on the distance between the two molecules, making FRET a powerful tool for studying molecular proximity. wikipedia.orgrsc.org The aminobenzamide moiety can serve as an effective fluorophore (donor) in FRET systems due to its favorable photophysical properties.

In a typical FRET dyad, the aminobenzamide donor, upon excitation, transfers its energy to a nearby acceptor molecule without the emission of a photon. wikipedia.org This energy transfer is possible only if the emission spectrum of the aminobenzamide donor overlaps with the absorption spectrum of the acceptor and if the two are in close proximity (typically within 10 nanometers). nih.gov

Studies on fluorescent dyads linking an aminobenzamide derivative to an acceptor fluorophore, such as aminonaphthalimide, have demonstrated highly efficient FRET. nih.govrsc.org In these systems, the aminobenzamide moiety is first excited. Due to the spectral overlap and close spatial arrangement, the energy is efficiently transferred to the aminonaphthalimide, which then emits fluorescence at its characteristic longer wavelength. The efficiency of this FRET process can be modulated by external factors, such as the presence of metal ions, which can interact with the dyad and disrupt the energy transfer pathway, providing a mechanism for chemical sensing. nih.gov

FRET ParameterDescriptionRelevance to Aminobenzamide Dyads
Donor The fluorophore that initially absorbs energy.The aminobenzamide moiety. nih.gov
Acceptor The fluorophore that receives energy from the donor.A suitable chromophore like aminonaphthalimide. nih.gov
Spectral Overlap The degree to which the donor's emission spectrum overlaps with the acceptor's absorption spectrum.Essential for efficient energy transfer. nih.gov
Förster Distance (R₀) The distance at which FRET efficiency is 50%.Defines the effective range of the molecular ruler.
Energy Transfer Efficiency (E) The fraction of energy transferred from the donor to the acceptor.Can be modulated by binding events, forming the basis for sensors. nih.gov

Structure Activity Relationship Sar Studies of 4 Amino N Hexylbenzamide Derivatives

Impact of Substituent Variation on Biological Activity and Selectivity

The biological activity and selectivity of benzamide (B126) derivatives can be profoundly altered by the introduction of various substituents onto the aromatic ring. The nature, position, and electronic properties of these substituents dictate the molecule's interaction with its biological targets.

Research into analogues of retigabine (B32265), a neuronal Kv7 channel activator, demonstrates the significant impact of substituent variation. nih.gov For instance, the introduction of an electron-withdrawing fluorine atom at the 3-position of the tri-aminophenyl ring was explored to reduce side effects and increase potency at specific Kv7 channel subtypes. nih.gov Further studies on related quinoline (B57606) derivatives have shown that electron-withdrawing groups can lower the pKa of nitrogen atoms within the structure, which in turn affects the molecule's accumulation within target cellular compartments. nih.gov In the context of antiplasmodial 4-aminoquinolines, activity was found to correlate with the electron-withdrawing capacity of the substituent at the 7-position. nih.gov

The inability of certain analogues to form dimers, a problem associated with the parent compound retigabine, was attributed to the lack of a free amino group at the 2-position, highlighting how a single substituent change can prevent unwanted chemical reactions. nih.gov In a separate study on Schiff bases, the antimicrobial activity was dependent on the nature of the substituent on the salicylaldehyde (B1680747) ring, with bromine-substituted imines showing higher activity than their nitro-substituted counterparts against certain bacteria. unilag.edu.ng

The following table summarizes findings on how different substituents affect the biological activity of benzamide-related structures:

Parent Compound/ClassSubstituent VariationImpact on Biological Activity/SelectivityReference(s)
Retigabine AnaloguesFluorine at 3-positionAims to increase potency and reduce side effects. nih.gov
Retigabine AnaloguesLack of free amino group at 2-positionPrevents the formation of dimers, enhancing chemical stability. nih.gov
4-AminoquinolinesElectron-withdrawing groups at 7-positionLowers pKa, correlates with antiplasmodial activity. nih.gov
SGI-1027 AnaloguesTricyclic moieties (e.g., acridine)Decreased inhibitory activity against DNA methyltransferases. nih.gov
SGI-1027 AnaloguesBicyclic moieties (e.g., quinoline)Well-tolerated, maintaining inhibitory activity. nih.gov
Schiff BasesBromine substituentExhibited higher antimicrobial activity compared to nitro-substituted versions. unilag.edu.ng

Role of the N-Hexyl Chain in Molecular Recognition and Binding Affinity

The N-hexyl chain of 4-Amino-N-hexylbenzamide is not merely a passive linker but plays a crucial role in molecular recognition, binding affinity, and pharmacokinetics. Its primary function is to provide lipophilicity to the molecule. This increased lipophilicity enhances the compound's ability to penetrate biological membranes, a critical step for reaching intracellular targets.

The flexibility and length of the hexyl chain allow it to adopt conformations that fit into hydrophobic pockets of target proteins. In a study of benzamide derivatives as corrosion inhibitors, longer alkyl chains were found to improve adsorption and surface coverage on mild steel, indicating a stronger interaction. rsc.org This principle of hydrophobic interaction is fundamental in drug-receptor binding.

The table below details the functions of the N-hexyl chain:

Feature of N-Hexyl ChainRole in Molecular InteractionConsequenceReference(s)
LipophilicityEnhances passage through biological membranes.Improved bioavailability and access to intracellular targets.
Length and FlexibilityFits into hydrophobic pockets of target proteins.Contributes to binding affinity and molecular recognition. rsc.org
Terminal FunctionalizationCan form additional hydrogen bonds.Modifies and potentially strengthens binding interactions. science.gov
Amide LinkageProvides metabolic stability compared to an ester.Increased resistance to hydrolysis by carboxylesterases. nih.gov

Influence of the 4-Amino Group on Electronic Properties and Biological Function

The 4-amino group is a key functional component that significantly influences the electronic properties and, consequently, the biological function of the benzamide scaffold. As an electron-donating group, it increases the electron density of the aromatic ring. cymitquimica.com This electronic effect is crucial for the molecule's reactivity and its interactions with biological macromolecules.

The presence of the amino group affects the basicity (pKa) of the molecule. In studies of 4-aminoquinolines, the amino derivative exhibited a significantly higher pKa (8.36) compared to the nitro derivative (6.28). nih.gov This change in pKa directly impacts the degree of protonation at physiological pH, which in turn governs properties like cellular uptake and accumulation in acidic organelles, such as the parasite food vacuole in Plasmodium falciparum. nih.gov

The amino group can also be directly involved in binding to a target or, conversely, in undesirable side reactions. For example, in analogues of the Kv7 channel activator retigabine, a free amino group at the 2-position was found to be necessary for the formation of phenazine (B1670421) dimers, an unwanted degradation pathway. nih.govunime.it Synthesizing analogues without this group was a successful strategy to enhance chemical stability. nih.gov In other contexts, the amino group is essential for biological activity. In certain inhibitors of DNA methyltransferase, the amino group of a pyrimidyl moiety forms a critical hydrogen bond with an asparagine residue in the enzyme's active site, anchoring the inhibitor. nih.gov

The following table summarizes the key influences of the 4-amino group:

PropertyInfluence of the 4-Amino GroupBiological ConsequenceReference(s)
Electronic NatureElectron-donatingModulates electron density of the aromatic ring, affecting reactivity. cymitquimica.com
Basicity (pKa)Increases pKa compared to electron-withdrawing groups.Affects protonation state, cellular uptake, and pH trapping. nih.gov
ReactivityCan participate in intermolecular reactions.Implicated in the formation of dimers in certain retigabine analogues. nih.gov
Hydrogen BondingActs as a hydrogen bond donor.Can form critical interactions with target proteins, enhancing binding. nih.gov

Derivatization Strategies for Optimized Molecular Recognition

Derivatization is a strategic process used to modify a lead compound to optimize its molecular recognition properties, leading to improved efficacy, selectivity, and pharmacokinetic profiles. For this compound and related structures, several strategies have been employed.

One common strategy involves modifying the substituents on the benzamide ring. In the development of trypanocidal agents, introducing halogen atoms to a lead compound was used to lower its pKa, resulting in improved activity and selectivity against Trypanosoma brucei. researchgate.net In the design of DNA methyltransferase inhibitors based on the SGI-1027 scaffold, it was found that bicyclic substituents like quinoline were well-tolerated, whereas larger, tricyclic moieties such as acridine (B1665455) decreased activity. nih.gov This highlights the importance of substituent size and shape for fitting into the target's binding site.

A second strategy focuses on enhancing metabolic stability. A prime example is the replacement of an ester group, which is prone to hydrolysis by metabolic enzymes, with a more robust amide group. This was successfully applied to a GSTP1-1 inhibitor, where N-(6-((7-nitrobenzo[c] nih.govunime.itoxadiazol-4-yl)thio)hexyl)benzamide showed high stability against human liver microsomal carboxylesterases, unlike its ester predecessor. nih.gov

Another key approach is to block pathways of chemical instability. The dimerization of retigabine via its amino group was addressed by designing analogues that lacked the free amino group, thereby preventing the unwanted reaction while aiming to retain pharmacological activity. nih.gov These derivatization efforts showcase a rational approach to drug design, where specific molecular liabilities are identified and systematically addressed through chemical modification. nih.govunime.it

The table below outlines various derivatization strategies and their goals:

StrategyExampleGoalReference(s)
Ring SubstitutionAddition of halogen atoms.Lower pKa to improve activity and selectivity. researchgate.net
Modifying Substituent SizeReplacing tricyclic groups with bicyclic ones.Optimize fit within the enzyme's binding pocket. nih.gov
Functional Group ReplacementReplacing an ester with an amide in the alkyl chain.Enhance metabolic stability and resistance to hydrolysis. nih.gov
Blocking Reactive SitesRemoval or substitution of a reactive amino group.Prevent unwanted dimerization and improve chemical stability. nih.gov

Receptor Binding Mechanisms and Advanced Ligand Receptor Interaction Research

G Protein-Coupled Receptor (GPCR) Modulation via N-Hexylbenzamide Containing Ligands

The N-hexylbenzamide moiety is a key component in the creation of ligands that modulate G Protein-Coupled Receptors (GPCRs), the largest family of human membrane proteins and major pharmacological targets. researchgate.net These receptors are involved in numerous physiological processes, making them a focal point for drug discovery. The N-hexylbenzamide structure is particularly useful in designing allosteric modulators and bitopic ligands that offer enhanced selectivity and refined control over receptor activity compared to traditional orthosteric ligands. nih.govnih.gov

Allosteric modulators bind to a site on the receptor topographically distinct from the primary (orthosteric) binding site used by endogenous ligands. nih.govmdpi.com This interaction can fine-tune the receptor's response to its natural agonist. frontiersin.org The N-hexylbenzamide scaffold has been incorporated into various types of allosteric modulators:

Positive Allosteric Modulators (PAMs): These ligands enhance the affinity or efficacy of the endogenous agonist. nih.gov For instance, certain PAMs targeting the M4 muscarinic acetylcholine (B1216132) receptor (M4 mAChR) increase the receptor's sensitivity to acetylcholine, a strategy pursued for treating neurological and psychiatric disorders. nih.govelifesciences.org

Negative Allosteric Modulators (NAMs): NAMs reduce the affinity or efficacy of the orthosteric agonist, which can be advantageous over traditional antagonists by allowing for a more controlled, partial inhibition of signaling. frontiersin.org

Agonist-Positive Allosteric Modulators (ago-PAMs): These are hybrid ligands that can directly activate the receptor to some degree while also potentiating the effect of the primary agonist. researchgate.net

Neutral Allosteric Ligands (NALs): NALs bind to the allosteric site without affecting the orthosteric ligand's activity on their own but can block the binding of other allosteric modulators. researchgate.netfrontiersin.org They are valuable as research tools for validating binding sites and as scaffolds for developing new PAMs or NAMs. frontiersin.org

The development of these modulators is critical because allosteric sites are generally less conserved across receptor subtypes than orthosteric sites, allowing for the design of highly selective drugs with potentially fewer side effects. nih.govelifesciences.org

Types of Allosteric Modulators for GPCRs

Modulator TypePrimary FunctionKey AdvantageReference
Positive (PAM)Enhances agonist affinity/efficacyIncreases sensitivity to endogenous ligand nih.gov
Negative (NAM)Reduces agonist affinity/efficacyAllows for tunable, partial inhibition frontiersin.org
Agonist-Positive (ago-PAM)Exhibits intrinsic agonist activity and potentiates endogenous agonistProvides dual modes of action researchgate.net
Neutral (NAL)Binds without effect but blocks other modulatorsServes as a research tool and chemical scaffold researchgate.netfrontiersin.org

Bitopic ligands represent an advanced strategy in GPCR drug design, physically linking two distinct pharmacophores into a single molecule. researchgate.netnih.gov One part of the molecule targets the highly conserved orthosteric site (the "message"), while the other part binds to a less conserved allosteric site (the "address"). uab.cat This dual-binding approach aims to combine the high affinity of orthosteric ligands with the high subtype selectivity conferred by allosteric modulators. researchgate.netnih.gov

The N-hexylbenzamide group has been successfully used as a linker or part of the allosteric pharmacophore in the design of bitopic ligands. researchgate.netnih.govresearchgate.net For example, researchers synthesized a bitopic ligand for the A1 adenosine (B11128) receptor by connecting an adenosine derivative (orthosteric pharmacophore) to another molecule via an N-hexylbenzamide linker. researchgate.netnih.govresearchgate.net This engineered ligand demonstrated full activation of the receptor and showed a significant bias towards a specific downstream signaling pathway (cAMP), highlighting the potential of bitopic ligands to achieve not only receptor selectivity but also functional selectivity. researchgate.netnih.gov Such designs are promising for developing therapeutics with more precise effects and fewer off-target actions. nih.gov

Androgen Receptor (AR) Binding and Targeted Degradation Pathways

The Androgen Receptor (AR) is a crucial driver in prostate cancer, and therapies targeting this receptor are a cornerstone of treatment. nih.govnih.gov However, resistance often develops through mechanisms like AR mutation or overexpression. mdpi.com The benzamide (B126) scaffold, including structures related to 4-Amino-N-hexylbenzamide, is instrumental in developing next-generation therapeutics that aim to overcome this resistance by not just inhibiting the receptor but by inducing its complete degradation. mdpi.comresearchgate.netnih.gov

Proteolysis-Targeting Chimeras (PROTACs) are innovative bifunctional molecules designed to eliminate specific proteins from the cell. mdpi.comnih.gov A PROTAC consists of two key components joined by a linker: one moiety binds to the target protein (e.g., the Androgen Receptor), and the other recruits an E3 ubiquitin ligase, a component of the cell's natural protein disposal system. mdpi.comnih.gov This induced proximity results in the target protein being tagged for destruction by the proteasome. mdpi.com

The benzamide scaffold is a valuable component in the design of PROTACs targeting the Androgen Receptor. nih.govresearchgate.net It can be part of the warhead that binds to the AR or integrated into the linker structure. For instance, enzalutamide-based PROTACs have been developed where the core structure is modified with a benzamide scaffold to optimize degradation efficacy. researchgate.netnih.gov

Furthermore, non-phthalimide benzamide derivatives have been developed as novel binders for the Cereblon (CRBN) E3 ligase, a common ligase recruited by PROTACs. nih.govacs.org These advanced benzamide-based binders show enhanced stability and can be incorporated into PROTACs to trigger the degradation of target proteins like AR. nih.govacs.org One notable example is Bavdegalutamide (ARV-110), the first PROTAC to enter clinical trials, which effectively degrades both wild-type and mutated AR by recruiting the CRBN E3 ligase. nih.govnih.gov This approach of targeted degradation offers a powerful strategy to overcome the resistance mechanisms that limit the effectiveness of traditional AR inhibitors. mdpi.comnih.gov

Key PROTACs and Components Targeting Androgen Receptor

Compound/ComponentDescriptionMechanismReference
Enzalutamide-based PROTACsPROTACs using the AR inhibitor enzalutamide (B1683756) as the warhead, sometimes modified with a benzamide scaffold.Binds to AR and an E3 ligase to induce AR degradation. researchgate.netnih.gov
Bavdegalutamide (ARV-110)An orally bioavailable PROTAC and the first to enter clinical trials for prostate cancer.Selectively degrades wild-type and clinically relevant mutant AR by recruiting the CRBN E3 ligase. nih.govnih.gov
Benzamide-type CRBN BindersNovel, stable, non-phthalimide ligands designed to bind to the Cereblon (CRBN) E3 ligase.Serve as the E3 ligase-recruiting moiety in next-generation PROTACs for degrading targets like AR. nih.govacs.org

Enzyme Inhibition Kinetics and Mechanistic Pathways

Characterization of Enzyme Inhibition Modes

Enzyme inhibitors can be classified based on how they interact with the enzyme and substrate. The primary modes of reversible inhibition are competitive, non-competitive, uncompetitive, and mixed inhibition. sigmaaldrich.com

In competitive inhibition, the inhibitor molecule typically resembles the substrate and competes for the same active site on the enzyme. openassembly.comwikipedia.orglibretexts.org This binding prevents the substrate from accessing the active site. openassembly.comlibretexts.org Consequently, the apparent Michaelis constant (K_m) of the substrate increases, while the maximum velocity (V_max) remains unchanged because the inhibition can be overcome by high concentrations of the substrate. wikipedia.org

Studies on benzamidine, a compound structurally related to benzamide (B126) derivatives, have shown it to be a competitive inhibitor of human tissue kallikrein. nih.gov This suggests that benzamide compounds, by extension, may also act as competitive inhibitors for certain enzymes by binding to the active site. openassembly.comnih.gov

Non-competitive inhibitors bind to a site on the enzyme other than the active site, known as an allosteric site. nih.gov This binding alters the enzyme's conformation, reducing its catalytic activity without affecting substrate binding. In this mode of inhibition, the V_max is lowered, but the K_m remains unchanged. nih.govwikipedia.org The inhibitor has an equal affinity for both the free enzyme and the enzyme-substrate complex. wikipedia.org

Some secondary sulfonamide derivatives incorporating acetoxybenzamide have been identified as non-competitive inhibitors of lactoperoxidase. researchgate.net This indicates that benzamide-containing molecules have the potential to exhibit non-competitive inhibition against certain enzymes.

Uncompetitive inhibition is a rarer form where the inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. wikipedia.orgwikipedia.org This type of inhibition leads to a decrease in both V_max and K_m. sigmaaldrich.com

Mixed inhibition occurs when the inhibitor can bind to both the free enzyme and the ES complex, often at an allosteric site. wikipedia.orglibretexts.org In mixed inhibition, both the apparent K_m and V_max are affected, but to different extents. libretexts.org If the inhibitor binds to both the free enzyme and the ES complex with different affinities, it is classified as a mixed inhibitor. wikipedia.org Research on the inhibition of human tissue kallikrein by aniline (B41778) and 4-nitroaniline (B120555) demonstrated a linear mixed inhibition pattern. nih.gov

Determination of Inhibition Constants (K_i) and Half-Maximal Inhibitory Concentrations (IC₅₀)

The potency of an enzyme inhibitor is quantified by its inhibition constant (K_i) and its half-maximal inhibitory concentration (IC₅₀). The IC₅₀ value represents the concentration of an inhibitor required to reduce enzyme activity by 50%. ncifcrf.gov The K_i, or enzyme inhibition constant, reflects the binding affinity of the inhibitor to the enzyme. biotechrep.ir A lower IC₅₀ or K_i value generally indicates a more potent inhibitor. sigmaaldrich.com

The relationship between IC₅₀ and K_i is dependent on the mode of inhibition and the substrate concentration. ncifcrf.govsigmaaldrich.com For instance, in non-competitive inhibition, the K_i is equal to the IC₅₀, whereas for competitive and uncompetitive inhibition, the K_i is approximately half the IC₅₀ value. biotechrep.ir

Several studies have reported the IC₅₀ and K_i values for various benzamide derivatives against different enzymes. For example, novel benzamide derivatives have shown potent inhibitory activity against acetylcholinesterase (AChE) with K_i values in the nanomolar range. dergipark.org.tr Another study on benzamide derivatives as AChE and β-secretase (BACE1) inhibitors reported IC₅₀ values ranging from 0.056 to 2.57 μM for AChE and 9.01 to 87.31 μM for BACE1. mdpi.com A potent PARP inhibitor, 4-amino-1,8-naphthalimide (B156640) (ANI), has an IC₅₀ of 180 nM. nih.gov

Inhibitory Activity of Various Benzamide Derivatives
Compound/DerivativeEnzyme TargetIC₅₀ (µM)K_i (nM)Inhibition Mode
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)AChE0.056--
N,N′-(1,4-phenylene)bis(3-methoxybenzamide)BACE19.01--
N-(diaminomethylene)sulfamoyl)phenyl)-2-(substituted-benzamido)benzamide derivativesAChE-15.51 - 41.24-
4-amino-1,8-naphthalimide (ANI)PARP0.18--
4-aminobenzamidine (B1203292)Human Tissue Kallikrein-146,000Competitive
BenzamidineHuman Tissue Kallikrein-1,098,000Competitive
N-(sulfathiazole)-3,4,5-triacetoxybenzamideLactoperoxidase-0.001096Non-competitive

Mechanistic Studies of Enzyme-Inhibitor Complex Formation

Understanding the formation of the enzyme-inhibitor complex is key to elucidating the mechanism of inhibition. mdpi.com For benzamide derivatives, this often involves interactions with a metal ion in the enzyme's active site. nih.gov For instance, benzamide-containing histone deacetylase (HDAC) inhibitors are known to chelate with the zinc ion at the active site of HDACs. nih.gov This interaction, along with interactions with surrounding amino acid residues, can induce conformational changes in the enzyme, leading to inhibition. nih.gov

Molecular docking studies provide valuable insights into these interactions. For example, docking studies of N-(2-aminophenyl)-benzamide inhibitors with HDAC1 have shed light on their binding mode. acs.org Similarly, molecular modeling of benzamide derivatives with DNA topoisomerase I and IIα has helped to elucidate their potential mechanisms of action. dergipark.org.tr

Specific Enzyme Targets and Their Modulation by Benzamide Derivatives

Benzamide derivatives have been shown to modulate the activity of a wide range of enzymes, making them attractive candidates for drug development. drugbank.com

DNA Methyltransferase (DNMT) Inhibition

While direct kinetic studies on 4-Amino-N-hexylbenzamide are not extensively documented in publicly available literature, research into structurally related compounds provides insight into its potential as a DNA Methyltransferase (DNMT) inhibitor. DNMTs are a family of enzymes that catalyze the transfer of a methyl group to DNA, an epigenetic modification crucial for gene expression regulation. mdpi.comnih.gov The inhibition of these enzymes is a significant strategy in cancer therapy. nih.gov

Studies have focused on analogues such as 4-Amino-N-(4-aminophenyl)benzamide, which are derivatives of the quinoline-based DNMT inhibitor SGI-1027. mdpi.com Furthermore, a doctoral thesis has documented the synthesis of complex derivatives that include the this compound scaffold, with the aim of evaluating them as DNMT inhibitors. nirmauni.ac.in This line of research suggests that the N-substituted aminobenzamide framework is a viable scaffold for targeting the catalytic domain of DNMTs. nih.govnih.gov The mechanism for related quinoline-based inhibitors involves the compound binding to the enzyme's catalytic pocket, thereby blocking its methyltransferase activity. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV) Enzyme Inhibition

The N-substituted aminobenzamide scaffold, to which this compound belongs, has been identified as a valid framework for inhibiting the Dipeptidyl Peptidase-IV (DPP-IV) enzyme. nih.govdovepress.com DPP-IV is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are essential for regulating blood sugar levels. dovepress.comoatext.com Its inhibition is a key therapeutic strategy for managing type 2 diabetes. nih.govbrieflands.com

Research involving the screening of novel N-substituted aminobenzamide derivatives has demonstrated their potential as DPP-IV inhibitors. In one study, a lead compound featuring this scaffold showed a 28% inhibitory effect on DPP-IV. dovepress.com A subsequent, more extensive study synthesized and tested sixty-nine new derivatives. nih.govdovepress.com The most active of these compounds demonstrated significant in-vitro activity against the DPP-IV enzyme. nih.gov

Below is a data table summarizing the inhibitory activity of the most promising compounds from this research.

Compound ScaffoldActivityConcentration
N-aminobenzamide Lead Compound28% inhibitionNot specified
Novel N-aminobenzamide Derivativesup to 38% inhibition100 µM

This data is based on in-vitro screening assays of novel N-substituted aminobenzamide derivatives. nih.govdovepress.com

The binding mechanism involves the inhibitor interacting with the active site of the DPP-IV enzyme, which contains a catalytic triad (B1167595) (Ser630, Asp708, and His740). oatext.com Computer-aided drug design has been used to assess the mode of binding for these N-substituted aminobenzamide compounds to the DPP-IV active site. dovepress.comresearchgate.net

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that catalyzes the rate-limiting steps in melanin (B1238610) biosynthesis. researchgate.netmdpi.com Its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. mdpi.com While direct studies on this compound are limited, research on related benzamide structures provides insights into potential inhibitory mechanisms.

Structure-activity relationship (SAR) studies on N-benzylbenzamide derivatives, which feature an amide moiety connecting two aromatic rings, show that the substitution pattern is critical for activity. mdpi.com For instance, the presence and position of hydroxyl groups on the phenyl rings significantly influence the inhibitory potency. mdpi.com Another class of inhibitors, thiosemicarbazones derived from 4-aminoacetophenone, indicates that the thiosemicarbazide (B42300) scaffold is a key unit for potent tyrosinase inhibition, as it can effectively chelate the two copper ions in the enzyme's active site. nih.gov Some inhibitors act competitively, while others exhibit a non-competitive or mixed-type inhibition mechanism. mdpi.comnih.gov Given the structural elements of this compound, its potential interaction with tyrosinase would likely depend on how the aminobenzamide and hexyl groups orient within the enzyme's active site. However, based on the available search results, specific kinetic data for this compound against tyrosinase is not available.

Cathepsin B Inhibition

Research has shown that compounds containing a 4-aminophenol (B1666318) moiety can act as time-dependent inactivators of cysteine cathepsins, including Cathepsin B. nih.gov this compound, with its 4-aminobenzamide (B1265587) structure, is closely related to this class of compounds. Cathepsin B is a lysosomal cysteine protease involved in various physiological and pathological processes. nih.govnih.gov

The proposed mechanism of inhibition by 4-aminophenol derivatives is not based on direct competitive binding but on a redox-based inactivation. nih.govresearchgate.net These compounds can undergo redox cycling, which leads to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). nih.govresearchgate.net The generated ROS then cause the specific oxidative modification of the catalytic cysteine residue (Cys29) in the active site of Cathepsin B, converting its thiol group to sulfinic acid. nih.gov This oxidation is an irreversible inactivation of the enzyme. nih.govresearchgate.net The inactivation is active-site directed, and its efficiency can be quantified by the second-order rate constant k_inact/K_I. nih.gov

The table below presents the inactivation efficiency of compounds structurally related to the 4-aminobenzamide core.

CompoundInactivation Efficiency (k_inact/K_I) (M⁻¹s⁻¹)
5-Aminoquinoline-8-ol36.7 ± 13.6
4-Aminonaphthalene-1-ol406.4 ± 10.8
4-Aminophenol36.5 ± 1.3

This data reflects the time-dependent inhibition of cathepsin B by compounds containing the 4-aminophenol moiety. nih.gov

The prerequisite for this activity is the 4-aminophenol moiety, as analogues lacking either the amino or the hydroxyl group lose their time-dependent inactivating ability. nih.gov This suggests that this compound could potentially exhibit a similar redox-based inhibitory mechanism against Cathepsin B.

Human Tissue Kallikrein (hK1) Inhibition

Studies on the inhibition of human tissue kallikrein (hK1), a serine protease, provide the most direct evidence for the potential activity of this compound. nih.govscielo.br Research on the structurally similar compound, 4-aminobenzamidine, demonstrates a clear inhibitory effect on hK1. nih.govscielo.br

The inhibition of hK1 by 4-aminobenzamidine is characterized as linear competitive. nih.govscielo.br This mechanism implies that the inhibitor directly competes with the substrate for binding to the active site of the enzyme. The inhibitor binds to the free enzyme to form an enzyme-inhibitor (EI) complex, but it does not bind to the enzyme-substrate (ES) complex. nih.govscielo.br The strength of this inhibition is quantified by the inhibition constant (Ki).

The kinetic parameters for the inhibition of hK1 by 4-aminobenzamidine and other related small molecules were determined by studying the hydrolysis of the substrate D-valyl-L-leucyl-L-arginine p-nitroanilide. nih.govscielo.br

InhibitorInhibition Constant (Ki) (µM)Mechanism of Inhibition
4-Aminobenzamidine146 ± 10Linear Competitive
Benzamidine1,098 ± 91Linear Competitive
4-Nitroaniline38.6 ± 5.2Linear Mixed
Aniline37,340 ± 5,400Linear Mixed

This data was obtained from studies on the inhibition of human tissue kallikrein (hK1) at pH 9.0 and 37°C. nih.govscielo.br

The data shows that 4-aminobenzamidine is a moderately potent competitive inhibitor of hK1. nih.govscielo.br The structural similarity between 4-aminobenzamidine and the 4-aminobenzamide core of this compound strongly suggests that the latter could also function as a competitive inhibitor of hK1, with the N-hexyl group potentially influencing the binding affinity within the enzyme's active site.

Biochemical Pathway Modulation Studies

Impact on Epigenetic Regulation via DNA Methylation

A review of current scientific literature did not yield specific studies investigating the direct impact of 4-Amino-N-hexylbenzamide on epigenetic regulation through DNA methylation.

DNA methylation is a fundamental epigenetic mechanism that regulates gene expression without altering the DNA sequence itself. nih.govanimbiosci.orgresearchgate.net This process involves the addition of a methyl group to DNA, typically at CpG sites, which can modify gene transcription and influence various cellular functions. animbiosci.orgmdpi.com Epigenetic modifications are crucial for normal development and cellular differentiation. researchgate.net While potential DNA methylation sites have been identified in genes related to various signaling pathways, direct research linking this compound to this regulatory process is not presently available. nih.gov

Modulation of Intracellular Signaling Pathways (e.g., cAMP Signaling)

The N-hexylbenzamide chemical structure has been identified as a key component in the synthesis of novel molecules designed to modulate G protein-coupled receptor (GPCR) signaling. Specifically, it has been utilized as a linker in the creation of a bitopic ligand for the adenosine (B11128) A1-receptor. nih.govresearchgate.net

Bitopic ligands are engineered molecules that can simultaneously bind to both the primary (orthosteric) and a secondary (allosteric) site on a receptor. nih.govresearchgate.net This dual interaction can lead to enhanced receptor subtype selectivity and unique signaling properties. researchgate.net In one study, researchers synthesized a bitopic ligand by connecting the structures of adenosine and VCP746 using an N-hexylbenzamide linker. nih.govresearchgate.net Functional assays of this novel compound revealed that it acted as a complete in vitro stimulator of the receptor and, notably, exhibited a pronounced signal bias toward the cyclic adenosine monophosphate (cAMP) signaling pathway. nih.govresearchgate.netresearchgate.net The cAMP pathway is a crucial intracellular signaling cascade that regulates a wide array of cellular functions. researchgate.net This research highlights the utility of the N-hexylbenzamide scaffold in developing pathway-biased ligands.

Compound TypeTarget ReceptorStructural Role of N-HexylbenzamideObserved EffectSignaling Pathway ImplicatedReference
Bitopic LigandAdenosine A₁-ReceptorLinker connecting orthosteric (adenosine) and allosteric (VCP746) pharmacophoresComplete in vitro stimulation with pronounced signal biascAMP Signaling Pathway nih.govresearchgate.netresearchgate.net

Activation of Neuronal Kv7 Channels

While direct studies on this compound are limited, the structurally related compound, 2,4-Diamino-N-hexylbenzamide, has been synthesized and documented as an intermediate in the development of novel activators for neuronal Kv7 (KCNQ) channels. acs.orgnih.govresearchgate.net These voltage-gated potassium channels, particularly heteromers of Kv7.2 and Kv7.3 subunits, are critical regulators of neuronal excitability. acs.orgplos.org Their activation helps to stabilize the neuronal membrane potential, thus representing an important target for conditions characterized by hyperexcitability. nih.govplos.org

In research aimed at discovering new, chemically stable analogues of the Kv7 activator retigabine (B32265), scientists prepared 2,4-Diamino-N-hexylbenzamide (referred to as compound 70 in the study) via catalytic hydrogenation. acs.orgnih.gov This diamino compound then served as a precursor for the synthesis of further derivatives designed to act as potent Kv7 channel openers. acs.org The investigation into this class of molecules underscores the relevance of the N-hexylbenzamide scaffold in the design of compounds targeting these crucial neuronal ion channels. acs.orgresearchgate.net

Compound NameChemical RoleTargetTherapeutic GoalReference
2,4-Diamino-N-hexylbenzamideSynthetic Intermediate/PrecursorNeuronal Kv7 (KCNQ) ChannelsDevelopment of novel, stable Kv7 channel activators acs.orgnih.govresearchgate.net

Intervention in Protein Degradation Pathways

The 4-hexylbenzamide moiety has been incorporated into a novel class of non-peptidic inhibitors that target the Polo-like kinase 1 (PLK1) protein for degradation. nih.govnih.gov PLK1 is a critical regulator of mitosis, and its inhibition is a strategy for cancer therapy. nih.gov Researchers developed a series of compounds, termed "abbapolins," designed to bind to the polo-box domain (PBD) of PLK1, an alternative to targeting the ATP-binding site. nih.govnih.gov

The initial lead compound, Abbapolin 1, was identified as having a 4-hexylbenzamide N-cap and a 2-aminobenzoic acid C-cap. nih.gov Strikingly, further studies revealed that abbapolins not only inhibit PLK1 kinase activity but also induce the degradation of the PLK1 protein. nih.govnih.gov Co-treatment experiments with the proteasome inhibitor MG132 confirmed that this degradation is at least partially mediated by the ubiquitin-proteasome pathway, a major system for controlled protein degradation in eukaryotic cells. nih.govnih.gov This finding suggests that the hydrophobic 4-hexylbenzamide tail may play a role in inducing proteasomal degradation, a mechanism similar to that described for hydrophobic tagging. nih.gov

Inhibitor ClassLead Compound MoietyTarget ProteinMechanism of ActionDegradation PathwayReference
Abbapolins (PLK1 PBD Inhibitors)4-hexylbenzamide N-capPolo-like kinase 1 (PLK1)Induces loss of PLK1 proteinUbiquitin-Proteasome Pathway nih.govnih.gov

Future Research Directions and Emerging Applications

Development of Advanced 4-Amino-N-hexylbenzamide Scaffold-Based Conjugates

The conjugation of two or more distinct pharmacophores via a linker is a powerful strategy to create multifunctional molecules with novel or enhanced therapeutic activities. mdpi.com The this compound structure is an ideal foundation for such conjugates, which are designed to interact with multiple biological targets simultaneously or to achieve targeted delivery of a therapeutic agent. mdpi.comnih.gov

A significant emerging application is in the development of bifunctional compounds for targeted protein degradation, such as Proteolysis Targeting Chimeras (PROTACs). google.com In this approach, the benzamide (B126) moiety can be engineered as a ligand to bind to a specific target protein. google.com This assembly is then connected via a linker to a second molecule that recruits an E3 ubiquitin ligase, such as cereblon. google.comgoogle.com This proximity induces the ubiquitination and subsequent degradation of the target protein. google.com For example, derivatives based on a 4-aminobenzamide (B1265587) core have been designed for the targeted degradation of the Androgen Receptor (AR), a key protein in prostate cancer. google.comgoogle.com

Another promising avenue is the development of antibody-drug conjugates (ADCs). nih.gov In this modality, a highly potent cytotoxic drug (the payload) is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. nih.govnih.gov The this compound scaffold could serve either as part of the linker system or as a component of the payload itself, depending on the desired mechanism of action and physicochemical properties. The goal of ADCs is to deliver the payload directly to cancer cells, thereby increasing efficacy and minimizing off-target toxicity. nih.gov

Integration of Multi-Scale Computational Approaches for Predictive Modeling

Modern drug discovery heavily relies on computational methods to accelerate the design and optimization of lead compounds. Multi-scale computational modeling, which combines methods like Density Functional Theory (DFT) and Molecular Dynamics (MD), provides a powerful framework for understanding molecular interactions at various levels of complexity. ntnu.eduucsd.edu These approaches are critical for predicting the behavior of this compound derivatives before their synthesis, saving time and resources.

Computational docking and scoring have been successfully used to prioritize 4-alkylbenzamide derivatives for biological screening. nih.gov In the development of inhibitors for the Polo Box Domain (PBD) of the PLK1 kinase, a cancer target, computational predictions of binding were performed on a library of 4-alkylbenzamide derivatives to identify promising candidates. nih.gov This process led to the identification of leads with binding activity, demonstrating the utility of in silico screening. nih.gov Interpretation of these computational models, alongside structure-activity relationship (SAR) data, helps to elucidate how these molecules interact with their targets, such as the role of the alkyl chain in occupying hydrophobic grooves within a protein's binding site. nih.gov

Furthermore, DFT calculations can be used in a predictive manner to understand and optimize synthetic reactions. researchgate.net For instance, computational studies have investigated the aminolysis of methyl benzoate (B1203000) with various amines to form N-alkylbenzamides, correlating theoretical energy profiles with experimental results. researchgate.net For the derivatives themselves, modeling can predict key electronic properties. Calculations on the related compound 4-(dimethylamino)-N-hexyl benzamide have been used to determine its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and to generate molecular electrostatic potential (MESP) maps, which identify the primary sites for interaction with biological targets. rsc.org

Exploration of Novel Biological Targets and Therapeutic Modalities

The inherent versatility of the this compound scaffold allows for its adaptation to target a wide array of proteins and biological pathways, opening doors to new therapeutic applications.

Research has shown that the N-hexylbenzamide moiety is a key component in compounds designed as inhibitors of the Polo-like kinase 1 (PLK1) Polo Box Domain (PBD). nih.gov PLK1 is a crucial regulator of cell division and a validated target in oncology. Structure-activity relationship studies have demonstrated that the hexyl group on the benzamide contributes significantly to binding affinity, and its optimization has led to potent inhibitors. nih.gov The loss of binding activity when the alkyl group is removed underscores its critical role. nih.gov

The N-hexylbenzamide fragment has also been incorporated into molecules targeting neuronal ion channels. acs.org Specifically, it has been used in the synthesis of activators for Kv7 channels, which are important targets for treating seizure disorders like epilepsy. acs.org The development of compounds such as 2-amino-N-hexyl-4-((4-(trifluoromethyl)benzyl)amino)benzamide highlights the potential of this scaffold in neurology. acs.org

Beyond direct enzyme inhibition and channel modulation, the scaffold is being explored in novel therapeutic modalities. As mentioned, its use in PROTACs for targeted degradation of the Androgen Receptor represents a shift from simple inhibition to complete protein elimination. google.comgoogle.com Additionally, the N-hexylbenzamide linker has been used to connect two different pharmacophores to create bitopic ligands for G protein-coupled receptors (GPCRs), aiming for biased signaling with reduced side effects, a potential strategy for conditions like neuropathic pain. nih.gov Histone deacetylases (HDACs) also represent a class of potential targets, where the benzamide core could be functionalized with a zinc-binding group to create selective inhibitors for cancer therapy. researchgate.net

Data Tables

Table 1: Structure-Activity Relationship of 2-(4-alkylbenzamido)benzoic Acid Inhibitors Targeting PLK1 PBD

Compound (Alkyl Chain Length) PLK1 PBD IC50 (μM)
C9 33.8
C10 23.8
C12 >600 (loss of binding)

Data sourced from research on non-peptidic, Polo Box Domain-targeted inhibitors of PLK1. nih.gov The IC50 value represents the concentration of the inhibitor required to reduce PLK1 PBD activity by 50% in an in vitro fluorescence polarization assay. nih.gov

Table 2: List of Mentioned Compounds

Compound Name
This compound
2,4-Diamino-N-hexylbenzamide
2-amino-N-hexyl-4-((4-(trifluoromethyl)benzyl)amino)benzamide
trans 4-Amino-N-[3-(3-chloro-4-cyanophenoxy)-2,2,4,4-tetramethylcyclobutyl]benzamide
N-hexylbenzamide
4-(dimethylamino)-N-hexyl benzamide

Q & A

Q. What are the standard synthetic routes for 4-Amino-N-hexylbenzamide, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis typically involves acylation followed by catalytic hydrogenation. For example:

  • Acylation: React 4-nitrobenzoyl chloride with hexylamine under basic conditions (e.g., NaHCO₃) to form N-hexyl-4-nitrobenzamide .
  • Reduction: Catalytic hydrogenation using Raney-Ni or Pd/C in methanol reduces the nitro group to an amine, yielding this compound .
    Optimization Tips:
  • Use inert atmosphere (N₂/Ar) to prevent oxidation.
  • Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., switch from THF to DMF) to improve solubility of intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers look for?

Methodological Answer:

  • NMR:
    • ¹H NMR: Aromatic protons appear as doublets (δ 6.5–7.5 ppm). The hexyl chain shows signals at δ 0.8–1.6 ppm (CH₃ and CH₂ groups). The amine proton (NH) may appear as a broad singlet (~δ 5.5 ppm) but can exchange with D₂O .
    • ¹³C NMR: Carbonyl (C=O) resonates at ~δ 165 ppm; aromatic carbons at δ 110–140 ppm .
  • IR: Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and amine (N-H stretch at ~3350 cm⁻¹) groups .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks. For example, a molecular ion at m/z 263.2 corresponds to C₁₃H₂₀N₂O .

Advanced Research Questions

Q. How can researchers address contradictions in reported synthetic yields or spectral data for this compound derivatives?

Methodological Answer:

  • Data Reconciliation:
    • Compare reaction conditions (e.g., solvent purity, catalyst loading). For instance, yields may drop if Pd/C is reused without reactivation .
    • Replicate experiments using standardized protocols (e.g., J. Org. Chem. guidelines) to isolate variables like temperature or stirring rate .
  • Spectral Discrepancies:
    • Verify solvent effects (e.g., DMSO-d₆ vs. CDCl₃) on NMR shifts.
    • Use high-resolution MS to distinguish between isobaric compounds .

Q. What strategies are effective in designing this compound derivatives for targeted biological activity, considering structure-activity relationships (SAR)?

Methodological Answer:

  • Functional Group Modifications:
    • Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Replace the hexyl chain with branched alkyl groups to study lipophilicity effects on membrane permeability .
  • Biological Assays:
    • Use in vitro enzyme inhibition assays (e.g., kinase targets) to screen derivatives. Prioritize compounds with IC₅₀ < 10 µM for further optimization .

Q. What computational methods are recommended for predicting the ecological impact or toxicity of this compound when experimental data is limited?

Methodological Answer:

  • In Silico Tools:
    • Apply QSAR models (e.g., ECOSAR) to estimate acute aquatic toxicity .
    • Use molecular docking (AutoDock Vina) to predict binding to non-target proteins (e.g., cytochrome P450) .
  • Tiered Testing:
    • Start with Daphnia magna acute toxicity tests (OECD 202) if computational results suggest moderate risk .

Data Contradiction and Validation

Q. How should researchers validate synthetic intermediates when spectral data conflicts with literature reports?

Methodological Answer:

  • Multi-Technique Cross-Validation:
    • Combine X-ray crystallography (for unambiguous structure determination) with 2D NMR (e.g., HSQC, HMBC) to resolve ambiguities .
    • Compare melting points with published values (±2°C acceptable range) .
  • Independent Synthesis:
    • Reproduce the synthesis in a separate lab to rule out equipment-specific artifacts .

Application-Oriented Questions

Q. What role does this compound play in medicinal chemistry, and how can its derivatives be optimized for pharmacokinetics?

Methodological Answer:

  • Lead Optimization:
    • Attach PEGylated side chains to improve solubility without compromising target binding .
    • Conduct microsomal stability assays (human liver microsomes) to identify derivatives with longer half-lives (t₁/₂ > 60 min) .
  • Targeted Delivery:
    • Conjugate with tumor-homing peptides (e.g., RGD motifs) for selective cancer therapy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.